molecular formula C24H18FN3O2 B2822856 1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-17-2

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2822856
M. Wt: 399.425
InChI Key: ZBWWQURICLJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoloquinolines and has been extensively studied for its various biological activities.

Scientific Research Applications

Urinary Metabolites of DX-8951 DX-8951, a camptothecin analog, undergoes metabolism, resulting in major metabolites identified as UM-1 (4-hydroxymethyl metabolite) and UM-2 (3-hydroxy metabolite). These metabolites were identified and confirmed through various techniques such as NMR, mass spectra, and comparisons with chemically synthesized counterparts. This study underscores the significance of understanding the metabolic pathways of pharmaceutical compounds for effective drug monitoring and development (Atsumi et al., 2001).

Heterocyclic Amines in Humans and Rodents Research comparing the metabolism and adduct formation of heterocyclic amines like MeIQx and PhIP in humans and rodents reveals significant differences. Humans exhibit more bioactivation and less detoxification compared to rodents, indicating potential variations in susceptibility and metabolic pathways between species. Such insights are crucial for evaluating the risk and understanding the metabolism of compounds, including quinolines (Turteltaub et al., 1999).

Biomonitoring of Heterocyclic Aromatic Amine Metabolites A study on biomonitoring the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine post-consumption of cooked meat provides insights into the metabolism of heterocyclic aromatic amines. This research contributes to understanding human exposure and the metabolism of specific compounds, highlighting interindividual variations and the role of enzymes like CYP1A2 in metabolizing these compounds (Stillwell et al., 1999).

Fluoroquinolone Resistance and Metabolic Considerations The case of typhoid fever caused by a Salmonella typhi strain with reduced susceptibility to fluoroquinolones emphasizes the importance of understanding microbial resistance and the impact of genetic mutations on drug efficacy. Such cases underscore the need for cautious use of certain drugs and the implications of resistance development on treatment strategies (Launay et al., 1997).

Moxifloxacin and Sitafloxacin Treatment Failure Research on the treatment failure of moxifloxacin and sitafloxacin for Mycoplasma genitalium infection highlights the relevance of genetic mutations in treatment outcomes. The study reveals how specific mutations contribute to drug resistance and treatment failure, offering insights into the development of resistance assays and the selection of antimicrobials for treating infections (Murray et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-18-5-3-4-15(12-18)23-21-14-26-22-11-10-19(30-2)13-20(22)24(21)28(27-23)17-8-6-16(25)7-9-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWWQURICLJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

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